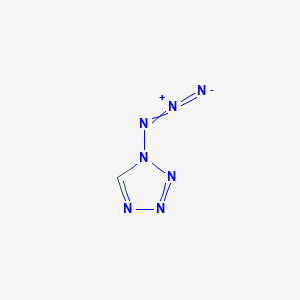

Azido 1h tetrazol

Description

Contextualization of Tetrazoles in Modern Chemistry

Tetrazoles are a class of synthetic heterocyclic compounds featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. wikipedia.orgmdpi.com The parent compound, 1H-tetrazole, is a white to pale yellow crystalline solid. bohrium.com Though not found in nature, tetrazole derivatives have garnered considerable attention for their wide-ranging applications. lifechemicals.com

In medicinal chemistry, the tetrazole moiety is a well-established bioisostere for the carboxylic acid group, meaning it can replace a carboxylic acid in a drug molecule without significantly altering its biological activity. bohrium.comacs.org This substitution can enhance a drug's metabolic stability and pharmacokinetic profile. researchgate.net Consequently, tetrazole rings are present in numerous marketed drugs, including antihypertensives and antibacterials. bohrium.comlifechemicals.com Beyond pharmaceuticals, tetrazoles are utilized in agriculture as plant growth regulators and have been explored for their potential in creating high-performance explosives and rocket propellants. bohrium.comlifechemicals.com Their high nitrogen content contributes to their energetic properties, making them valuable in the field of energetic materials. acs.orgnih.gov

The synthesis of tetrazoles commonly involves cycloaddition reactions between nitriles and azides. bohrium.comajgreenchem.com Researchers continue to develop more environmentally friendly and efficient synthetic methods, including microwave-assisted reactions and the use of novel catalysts. bohrium.comrsc.org The versatility of the tetrazole ring, with its ability to be substituted at various positions, allows for the fine-tuning of its chemical and physical properties for specific applications. researchgate.net

Significance of Azido (B1232118) Functionalization in Heterocyclic Systems

The introduction of an azido (-N3) group into a heterocyclic system imparts a unique set of chemical properties and reactivity. The azide (B81097) functional group is a highly energetic and reactive moiety that can participate in a variety of chemical transformations. rsc.org This functionalization is a key strategy in the design of energetic materials, as the high nitrogen content of the azido group contributes to a large positive enthalpy of formation, releasing significant energy upon decomposition. acs.orgnih.gov

A critical aspect of azido-substituted N-heterocycles is the phenomenon of azido-tetrazole equilibrium. rsc.orgrsc.org This constitutional isomerism involves the reversible cyclization of the azido group with a nearby nitrogen atom of the heterocycle to form a fused tetrazole ring. rsc.orgnih.gov This equilibrium is sensitive to various factors, including the nature and position of substituents on the heterocyclic ring, the solvent, temperature, and the physical state (solid or solution). nih.govnih.gov For instance, electron-withdrawing groups tend to favor the azide isomer, while electron-donating groups can shift the equilibrium towards the tetrazole form. nih.gov

This dynamic equilibrium has significant implications for the reactivity of the molecule. The azide form can readily undergo reactions characteristic of azides, such as the well-known copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). nih.govacs.org Conversely, the tetrazole isomer can mask the reactivity of the azide group. rsc.org This ability to "switch" between the two forms has been explored as a potential pH-dependent protecting group strategy in chemical synthesis. rsc.org The study of azido functionalization in heterocyclic systems, therefore, offers a rich area for research, with applications ranging from the development of advanced energetic materials to the design of novel synthetic methodologies. acs.orgnih.govrsc.org

Overview of Research Trajectories for Azido 1H Tetrazol

Research into azido-1H-tetrazole and its derivatives has primarily focused on its energetic properties and the intriguing azido-tetrazole equilibrium. A significant trajectory has been the synthesis and characterization of various azidotetrazole compounds as potential high-energy-density materials. acs.orgnih.gov These compounds are of interest due to their high nitrogen content, which upon decomposition, releases large amounts of nitrogen gas, a key characteristic of energetic materials. wikipedia.org

The inherent instability and high sensitivity of many azidotetrazole compounds have also been a major area of investigation. wikipedia.orgnih.gov For example, 1-diazidocarbamoyl-5-azidotetrazole is noted for its extreme sensitivity to mechanical stimuli like impact and friction. wikipedia.orgsciencemadness.org Understanding the factors that influence the stability of these compounds is crucial for their potential application. Research has shown that the formation of salts can in some cases lead to more stable, yet still energetic, materials. nih.gov

Another key research direction involves the study of the azido-tetrazole equilibrium in these systems. rsc.orgnih.gov The position of this equilibrium can be influenced by substituents on the tetrazole ring, offering a way to fine-tune the properties of the molecule. nih.gov This has implications not only for the energetic performance but also for the synthetic utility of these compounds, for instance, in "click" chemistry, where the azide form is the reactive species. nih.govacs.org Theoretical studies, often employing density functional theory (DFT), are frequently used to predict the structural and energetic properties of these molecules and to understand the mechanisms of their decomposition. nih.govacs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

220494-94-0 |

|---|---|

Molecular Formula |

CHN7 |

Molecular Weight |

111.07 g/mol |

IUPAC Name |

1-azidotetrazole |

InChI |

InChI=1S/CHN7/c2-4-6-8-1-3-5-7-8/h1H |

InChI Key |

LJVUWWFGUIJVRI-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=NN1N=[N+]=[N-] |

Origin of Product |

United States |

Isomerism and Tautomerism in Azido 1h Tetrazol Systems

Azido-Tetrazole Ring-Chain Isomerism Phenomena

A defining characteristic of many azido-substituted N-heterocycles is the existence of a constitutional isomerism known as the azido-tetrazole equilibrium. sci-hub.se This process involves the intramolecular cyclization of the azide (B81097) group with an ortho-nitrogen atom of the heterocyclic ring, resulting in a fused tetrazole ring. sci-hub.seoup.com This ring-chain isomerism is a type of valence tautomerism, characterized by the rapid formation and breaking of single and double bonds without the migration of atoms or groups. wikipedia.org

The equilibrium between the open-chain azido (B1232118) form and the cyclic tetrazole form is a dynamic process influenced by several factors, including the electronic and steric properties of substituents, the polarity of the solvent, and the temperature. rsc.orgmdpi.comnih.gov For instance, in some systems, only the azido or the tetrazole form may be detectable under specific conditions, while in others, a measurable equilibrium exists between the two isomers. sci-hub.se This isomerism has significant implications for the reactivity of the molecule, as the tetrazole form can mask the characteristic reactivity of the azide group, such as in azide-alkyne cycloaddition reactions. sci-hub.sersc.org

Prototropic Tautomerism in 1H-Tetrazole Systems

In addition to ring-chain isomerism, 1H-tetrazole systems also exhibit prototropic tautomerism. This is a common form of tautomerism involving the relocation of a hydrogen atom. wikipedia.org In the case of 5-substituted 1H-tetrazoles, the proton on the nitrogen atom can exist in two primary tautomeric forms. mdpi.com Physicochemical studies have indicated that the more polar 1H-tautomer is generally the predominant form in solution. mdpi.com

The position of the prototropic equilibrium is sensitive to the nature of the substituent at the 5-position, solvent effects, and intermolecular or intramolecular interactions involving the tetrazole ring. mdpi.com This tautomerism is a critical factor influencing the mechanism of thermal decomposition of NH-unsubstituted tetrazoles. colab.ws The aromaticity of the tetrazole ring is also highly dependent on the prototropic form and the nature and position of substituents. mdpi.com

Factors Influencing Isomeric Equilibrium

The delicate balance between the azido and tetrazole isomers is influenced by a combination of environmental and structural factors.

Solvent Effects on Azido-Tetrazole Isomerism

The polarity of the solvent plays a significant role in shifting the azido-tetrazole equilibrium. Generally, increasing the polarity of the solvent favors the more polar tetrazole isomer. cumhuriyet.edu.trresearchgate.net This is because the tetrazole form often possesses a larger dipole moment compared to the azido isomer. cumhuriyet.edu.trresearchgate.net

Studies using computational models like the Polarized Continuum Model (PCM) have confirmed that the relative stability of tetrazole isomers can be significantly enhanced in polar solvents such as water and acetonitrile, while the azido form is favored in less polar environments like carbon tetrachloride. cumhuriyet.edu.tracs.org For example, in the case of tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, the equilibrium in the less polar solvent chloroform (B151607) (CDCl3) showed a notable presence of both tautomers, whereas in the more polar dimethyl sulfoxide (B87167) (DMSO-d6), the equilibrium was completely shifted towards the tetrazole form. mdpi.com Theoretical calculations have shown that solvation in solvents like acetone, TFA, and DMSO can stabilize the intermediates and products of azido-cyclization, with DMSO often having the most significant effect in lowering the energy barriers for cyclization. rsc.org

Substituent Effects on Isomeric Preference

The electronic and steric nature of substituents on the heterocyclic ring profoundly impacts the position of the azido-tetrazole equilibrium. nih.gov A general trend observed is that electron-donating groups (EDGs) tend to favor the formation of the cyclic tetrazole isomer, while electron-withdrawing groups (EWGs) shift the equilibrium towards the open-chain azido form. sci-hub.sersc.orgacs.org

For example, in a study on 2-substituted 4-azidopyrimidines, it was demonstrated that EDGs stabilize the tetrazole form, whereas EWGs favor the azide tautomer. sci-hub.se Similarly, theoretical studies on substituted azidothiazole systems have shown that substituents like -NH2 and -OH shift the equilibrium towards the tetrazole side, while -NO2 and -CN groups favor the azide isomer. nih.gov

Steric hindrance can also play a crucial role. Bulky substituents may sterically hinder the formation of the fused tetrazole ring, thereby favoring the azide isomer, even in the presence of an electron-donating group. sci-hub.sersc.org

| Substituent Type | Effect on Equilibrium | Favored Isomer |

| Electron-Donating Groups (EDG) | Stabilizes the cyclic form | Tetrazole |

| Electron-Withdrawing Groups (EWG) | Stabilizes the open-chain form | Azide |

| Sterically Demanding Groups (SDG) | Can hinder cyclization | Azide |

Temperature Dependence of Azido-Tetrazole Equilibrium

The azido-tetrazole equilibrium is also temperature-dependent. mdpi.comdntb.gov.ua In many cases, elevated temperatures shift the equilibrium towards the azido tautomer. mdpi.com This relationship can be quantified by determining thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of tautomerization through variable temperature NMR studies. For a series of tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines, the Gibbs free energy of tautomerization (ΔG298) was found to be in the range of -3.33 to -7.52 kJ/mol, indicating a preference for the tetrazole form at room temperature. mdpi.com The negative enthalpy values (–19.92 to –48.02 kJ/mol) further support the observation that the tetrazole form is favored at lower temperatures. mdpi.com

Mechanistic Studies of Isomerization Pathways

The mechanism of the azido-tetrazole isomerization has been the subject of theoretical and computational investigations. nih.gov These studies aim to elucidate the transition state and the energetic profile of the cyclization process.

Quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to model the isomerization pathway. cumhuriyet.edu.trnih.gov The process is believed to initiate with the loss of linearity of the azido group, allowing the terminal nitrogen atom to approach the ring nitrogen. nih.gov This is followed by the formation of a new N-N bond, leading to the fused tetrazole ring. nih.gov

Mechanistic studies have identified key parameters that determine the position of the equilibrium, including the charge density on the participating nitrogen atoms, the rearrangement of bond lengths and angles during cyclization, and the change in dipole moment. nih.gov The transition state for the cyclization often resembles the tetrazole structure more closely than the azide. scielo.org.mx The energy barrier for this isomerization is influenced by factors such as electrostatic attraction, orbital delocalization, and stabilization interactions. nih.gov

Spectroscopic and Structural Elucidation Techniques for Azido 1h Tetrazol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 5-azido-1H-tetrazole. By analyzing the magnetic properties of its atomic nuclei, researchers can piece together its complex framework.

Multinuclear NMR (¹H, ¹³C, ¹⁴N, ¹⁵N) for Structural Assignment

Multinuclear NMR studies, including ¹H, ¹³C, ¹⁴N, and ¹⁵N, have been instrumental in the characterization of 5-azido-1H-tetrazole and its derivatives. researchgate.netbibliotekanauki.pldntb.gov.uarsc.org These techniques provide detailed information about the chemical environment of each atom within the molecule. For instance, in a study of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole and its azido (B1232118) derivative, ¹⁵N NMR spectroscopy was crucial in identifying the nitrogen atoms of the azide (B81097) group, with signals appearing at -143.2, -148.6, and -303.3 ppm. rsc.org The signal at -303.3 ppm was clearly assigned to the alpha nitrogen atom of the azide. rsc.org However, the close proximity of the signals at -143.2 and -148.6 ppm made an unambiguous assignment to the beta and gamma nitrogen atoms challenging. rsc.org

The use of ¹⁵N-labeled compounds has been shown to be a powerful method for studying the structure and tautomeric equilibrium in azido-tetrazole systems. nih.govurfu.ruacs.orgnih.gov The incorporation of the ¹⁵N label allows for the measurement of ¹³C-¹⁵N and ¹H-¹⁵N coupling constants, which provides definitive structural information. nih.govurfu.ruacs.org

| Nucleus | Chemical Shift (ppm) | Reference Compound/Derivative | Source |

|---|---|---|---|

| ¹⁵N (Azide α) | -303.3 | 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole | rsc.org |

| ¹⁵N (Azide β/γ) | -143.2 | 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole | rsc.org |

| ¹⁵N (Azide β/γ) | -148.6 | 5-(5-azido-2H-1,2,3-triazol-4-yl)-1H-tetrazole | rsc.org |

Chemical Shift Analysis in Azido Tetrazole Derivatives

The chemical shifts observed in the NMR spectra of azido tetrazole derivatives are highly sensitive to the electronic environment and the presence of substituents. acs.org Analysis of these shifts provides valuable insights into the structure and the azido-tetrazole equilibrium, a form of tautomerism where the molecule can exist as either an azido or a tetrazole form. nih.govurfu.ru For example, in a study of 2-azidopyrimidines, the azido-tetrazole equilibrium was monitored by observing changes in the ¹H and ¹⁵N NMR spectra in different solvents. urfu.ruresearchgate.net The chemical shifts of the ¹⁵Nγ nuclei were found to be characteristic of the tetrazoloazine form. urfu.ru The introduction of electron-withdrawing groups tends to favor the azido isomer, while electron-donating groups favor the tetrazole form. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups present in the compound. researchgate.netbibliotekanauki.pldntb.gov.ua

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a key technique for identifying the characteristic functional groups in 5-azido-1H-tetrazole. The IR spectrum of this compound shows a strong absorption band around 2130-2175 cm⁻¹, which is characteristic of the asymmetric stretching vibration (νₐₛ) of the azide (N₃) group. capes.gov.brvulcanchem.com The tetrazole ring also exhibits characteristic vibrations, such as the N-N asymmetric stretch, which is observed around 1450 cm⁻¹. vulcanchem.com In some derivatives, the N-H stretch of the tetrazole ring can be observed, although its position can vary and may be weak. researchgate.netresearchgate.net For instance, in one study, the N-H stretch was noted at 3343 cm⁻¹ with a weak intensity. researchgate.net

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Azide (N₃) | Asymmetric Stretch (νₐₛ) | 2130 - 2175 | capes.gov.brvulcanchem.com |

| Tetrazole Ring | N-N Asymmetric Stretch | 1450 | vulcanchem.com |

| Tetrazole Ring | N-H Stretch | 3343 | researchgate.net |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of a molecule. researchgate.netbibliotekanauki.pldntb.gov.ua For 5-azido-1H-tetrazole, Raman spectra also show the characteristic stretching modes of the azide group in the region of 2133-2179 cm⁻¹. capes.gov.br A splitting of these bands is often observed in both IR and Raman spectra, indicating the presence of multiple, distinct azide stretching motions within the molecule. capes.gov.br

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Azide (N₃) | Stretching Modes | 2133, 2165, 2179 | capes.gov.br |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to study its fragmentation patterns. researchgate.netbibliotekanauki.pldntb.gov.ua This information is crucial for confirming the identity of 5-azido-1H-tetrazole and for understanding its stability and decomposition pathways. lifesciencesite.comcolab.ws

The fragmentation behavior of tetrazole derivatives can be complex. In positive ion mass spectrometry, a characteristic fragmentation pathway for 5-substituted 1H-tetrazoles involves the elimination of a hydrazoic acid molecule (HN₃). lifesciencesite.com Conversely, in negative ion mode, the elimination of a nitrogen molecule (N₂) is often observed. lifesciencesite.com These distinct fragmentation patterns provide valuable structural information and help to confirm the presence of the tetrazole ring.

X-ray Diffraction Crystallography

X-ray diffraction crystallography is a critical technique for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. For a high-nitrogen, energetic compound like 5-azido-1H-tetrazole, this method provides invaluable insights into its solid-state structure, which is fundamental to understanding its stability and properties.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

The molecular structure of 5-azido-1H-tetrazole in the crystalline state has been determined with precision using low-temperature single-crystal X-ray diffraction. researchgate.netdntb.gov.ua Due to the compound's highly explosive nature, its full characterization was not extensively described in earlier literature, and initial crystal structure data were of low quality, leaving ambiguity in the position of the hydrogen atom. researchgate.netdntb.gov.ua Subsequent, more detailed reinvestigations have provided a clearer and more accurate structural picture. researchgate.net

Crystallographic studies reveal that 5-azido-1H-tetrazole crystallizes in the monoclinic space group P2₁/c, with eight molecules (Z = 8) contained within the unit cell. researchgate.netdntb.gov.uavulcanchem.com The determination at low temperatures was crucial for obtaining high-quality data and precisely locating all atoms, including the hydrogen atom on the tetrazole ring. researchgate.netdntb.gov.ua This confirmed the dominance of the 1H-tautomer in the solid state. vulcanchem.com The tetrazole ring exhibits bond lengths indicative of partial double-bond character, which is consistent with aromatic delocalization. vulcanchem.com The azide group is nearly linear, a typical feature for covalent azides. vulcanchem.com

Crystallographic Data for 5-Azido-1H-tetrazole

| Parameter | Value | Reference |

|---|---|---|

| Formula | CHN7 | researchgate.net |

| Space Group | P2₁/c | researchgate.netdntb.gov.uavulcanchem.com |

| System | Monoclinic | researchgate.net |

| a (Å) | 13.265(2) | researchgate.netdntb.gov.ua |

| b (Å) | 4.9693(6) | researchgate.netdntb.gov.ua |

| c (Å) | 16.304(3) | researchgate.netdntb.gov.ua |

| β (°) | 127.04(1) | researchgate.netdntb.gov.ua |

| Volume (ų) | 857.9(3) | researchgate.netdntb.gov.ua |

| Z (molecules/unit cell) | 8 | researchgate.netdntb.gov.uavulcanchem.com |

| Calculated Density (g cm⁻³) | 1.720 | researchgate.netdntb.gov.uavulcanchem.com |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of 5-azido-1H-tetrazole is significantly influenced by intermolecular interactions, which play a key role in the stabilization of its crystal lattice. The most prominent of these are intermolecular hydrogen bonds. vulcanchem.com The structure features N-H···N hydrogen bonds with distances ranging from 2.05 to 2.15 Å. vulcanchem.com These bonds are crucial in stabilizing the 1H-tautomer within the solid state. vulcanchem.com

Thermal Analysis Methodologies

Thermal analysis techniques are indispensable for characterizing energetic materials like 5-azido-1H-tetrazole. They provide critical data on thermal stability, decomposition behavior, and energy release.

Differential Scanning Calorimetry (DSC) in Thermochemical Studies

Differential Scanning Calorimetry (DSC) is a primary tool used to investigate the thermal behavior of 5-azido-1H-tetrazole. researchgate.net DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis provides information on thermal transitions such as melting and decomposition. For 5-azido-1H-tetrazole, DSC studies are crucial for determining its thermal stability and the energy released during its decomposition. unimap.edu.my

DSC analysis of 5-azido-1H-tetrazole shows a sharp exothermic decomposition peak, which is characteristic of energetic materials. researchgate.netmdpi.com The onset temperature of this exotherm is an indicator of its thermal stability. Studies on related energetic tetrazole compounds, such as 5-amino-1H-tetrazole nitrate (B79036) and 4,4′,6,6′-tetra(azido)hydrazo-1,3,5-triazine (TAHT), demonstrate the utility of DSC in comparing the thermal stability of different materials and formulations. mdpi.combibliotekanauki.pl For instance, adding TAHT to a nitroguanidine (B56551) propellant was shown to raise the peak temperature of thermal decomposition. mdpi.com The thermal behavior of azido-1H-tetrazole has been investigated using DSC, contributing to a better understanding of its properties as a high-energy material. researchgate.netunimap.edu.my

Thermogravimetric Analysis (TGA) for Decomposition Characterization

Thermogravimetric Analysis (TGA) is another vital thermal analysis technique used to characterize the decomposition of materials by measuring the change in mass as a function of temperature. TGA provides information about the decomposition temperature range and the mass loss associated with different decomposition steps.

While specific TGA data for 5-azido-1H-tetrazole is less detailed in the provided context, the technique is frequently used in conjunction with DSC for the comprehensive thermal characterization of energetic materials. nih.govdtic.mil For example, TGA is used to study the thermal properties of catalysts involved in tetrazole synthesis and to characterize other energetic tetrazole-based compounds. ajol.infonih.govscispace.com For many energetic materials, TGA, combined with other techniques like mass spectrometry, helps to identify the gaseous products evolved during decomposition, offering insights into the decomposition mechanism under various heating rates. dtic.mil

Computational and Theoretical Studies on Azido 1h Tetrazol Systems

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the azido-1H-tetrazole molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular geometry, and energy levels, which are key determinants of a compound's stability and reactivity.

Density Functional Theory (DFT) has become a primary computational tool for studying the electronic and molecular structures of tetrazole derivatives due to its favorable balance of computational cost and accuracy. academie-sciences.fr Periodic DFT calculations, in particular, have been employed to investigate the bulk structure, electronic properties, and thermodynamic characteristics of crystalline 5-azido-1H-tetrazole and its ionic salts. nih.govresearcher.life

Studies have utilized various DFT functionals to probe the properties of azido-1H-tetrazole. For instance, the B3LYP functional has been used for calculations, while other research has employed the full potential linear augmented plane wave (FPLAPW) method, considered one of the most accurate approaches for solid-state electronic structure computations within DFT. academie-sciences.frunimap.edu.my These calculations provide optimized geometries, including bond lengths and angles, which are often in reasonable agreement with experimental results from X-ray diffraction. researcher.lifeunimap.edu.my

A key aspect explored via DFT is the comparison between the two primary tautomers: 5-azido-1H-tetrazole and 5-azido-2H-tetrazole. unimap.edu.my DFT calculations have also been used to analyze the electronic charge density, which reveals the nature of chemical bonding. In 5-azido-1H-tetrazole, the charge distribution indicates covalent bonding between the atoms, with some polarity in the C-N bonds due to the difference in electronegativity between carbon and nitrogen. unimap.edu.my

Table 1: Selected Calculated Bond Lengths and Angles for 5-azido-1H-tetrazole This table presents theoretical data obtained from DFT calculations.

| Parameter | Calculated Value (Å or °) | Reference |

|---|---|---|

| N1‒N2 | 1.355 | unimap.edu.my |

| N2‒N3 | 1.295 | unimap.edu.my |

| N3‒N4 | 1.372 | unimap.edu.my |

| N4‒C1 | 1.321 | unimap.edu.my |

| C1‒N1 | 1.327 | unimap.edu.my |

| C1‒N5 | 1.383 | unimap.edu.my |

| N5‒N6 | 1.267 | unimap.edu.my |

| N6‒N7 | 1.117 | unimap.edu.my |

| N1‒C1‒N5 | 121.0 | unimap.edu.my |

| N6‒N5‒C1 | 113.1 | unimap.edu.my |

| N5‒N6‒N7 | 171.9 | unimap.edu.my |

For higher accuracy, particularly in determining energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) and complete basis set (CBS) methods are utilized. academie-sciences.frresearchgate.net These methods provide a more rigorous treatment of electron correlation compared to standard DFT functionals.

Calculations at the MP2/aug-cc-pVDZ level of theory have been used to compare the energies of the 5-azido-1H-tetrazole and 5-azido-2H-tetrazole isomers in the gas phase. researchgate.net These studies found that the 5-azido-2H-tetrazole tautomer is more stable, with a total electronic energy lower by 16.1 kJ mol⁻¹ than the 1H form. researchgate.net This highlights the sensitivity of isomer stability to the computational method employed. acs.org

The CBS-4M model chemistry is another high-level ab initio method that has been employed to calculate thermodynamic properties like heats of formation for nitrogen-rich compounds, including tetrazole derivatives. researchgate.netuni-muenchen.de Such calculations are crucial for evaluating the energetic performance of these materials. researchgate.net High-level ab initio calculations have also been instrumental in studying the tautomeric equilibria and hydrogen shift transition states in the parent tetrazole system, providing benchmark data for relative energies. researchgate.net

Electronic Band Structure and Density of States Investigations

For solid-state materials, understanding the electronic band structure and the density of states (DOS) is essential for predicting properties like stability and conductivity. These analyses have been performed for crystalline 5-azido-1H-tetrazole and its salts using periodic DFT methods. nih.govresearcher.life

The electronic band gap (Eg), which is the energy difference between the top of the valence band and the bottom of the conduction band, is a critical parameter. A larger band gap is generally associated with greater stability and lower sensitivity to stimuli like impact. electrochemsci.org Studies have shown that the salts of 5-azido-1H-tetrazole are more stable than the parent compound, a fact attributed to their larger band gaps. nih.govresearcher.life The band gap for crystalline 5-azido-1H-tetrazole has been calculated using various DFT approaches, yielding values in the range of 3.60–4.43 eV depending on the functional used. unimap.edu.myelectrochemsci.org

The Density of States (DOS) analysis provides information about the contribution of different atomic orbitals to the electronic states. For 5-azido-1H-tetrazole and its salts, the partial DOS shows that the p-states of the nitrogen and carbon atoms play a very significant role in the electronic structure, particularly near the frontier orbitals (HOMO and LUMO). nih.govresearcher.lifeelectrochemsci.org The bands in the valence region are primarily composed of strongly hybridized N-2p and C-2p states. electrochemsci.org Analysis of the electronic structure suggests that applying external pressure can decrease the band gap, moving the crystal's electronic character towards a metallic system. nih.gov

Table 2: Calculated Band Gap of Crystalline 5-azido-1H-tetrazole This table shows the band gap calculated with different DFT functionals.

| DFT Functional | Calculated Band Gap (eV) | Reference |

|---|---|---|

| LDA | 3.60 | unimap.edu.myelectrochemsci.org |

| GGA | 3.65 | unimap.edu.myelectrochemsci.org |

| EVGGA | 3.69 | unimap.edu.myelectrochemsci.org |

| mBJ | 4.43 | unimap.edu.myelectrochemsci.org |

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by intermolecular interactions. Computational analysis of these forces is vital for understanding crystal packing, density, and stability.

Molecular Electrostatic Potential (ESP) is a valuable tool for analyzing the charge distribution on a molecule's surface. researchgate.net It helps to identify electrophilic (positive potential) and nucleophilic (negative potential) sites, which are crucial for predicting reactivity and intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com

ESP maps are generated by calculating the electrostatic potential on the van der Waals surface of the molecule. nih.gov For tetrazole derivatives, regions of negative potential are typically located around the electronegative nitrogen atoms of the ring and the azide (B81097) group, indicating sites susceptible to electrophilic attack or hydrogen bond donation. mdpi.comresearchgate.net Conversely, positive potential is often found around the hydrogen atom attached to the tetrazole ring, marking it as an acidic site. researchgate.net This analysis provides insight into how molecules will interact with each other in the crystal lattice, for example, by forming hydrogen-bonded dimers. unimap.edu.mymdpi.com

To further probe the nature of intermolecular forces, more advanced techniques like the Noncovalent Interactions (NCI) index, based on the Reduced Density Gradient (RDG), and the Quantum Theory of Atoms in Molecules (QTAIM) are used. researchgate.netmdpi-res.com

The NCI-RDG method allows for the visualization of noncovalent interactions in real space. jussieu.fr It plots the RDG against the electron density, revealing regions corresponding to strong attractive interactions (like hydrogen bonds), weak van der Waals forces, and steric repulsion. This provides a detailed picture of the forces that stabilize the crystal structure. researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. For azido-1H-tetrazole and its derivatives, this analysis provides insights into the packing of molecules and the nature of the forces holding them together.

In the crystal structure of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, a related azido (B1232118) compound, Hirshfeld surface analysis reveals the significance of various intermolecular contacts. The analysis, performed using CrystalExplorer, shows that H⋯H (31.5%) and N⋯H/H⋯N (19.2%) contacts are the most dominant, indicating their crucial role in the crystal packing. nih.gov Other notable interactions include O⋯H/H⋯O (14.5%), N⋯C/C⋯N (10.9%), and C⋯H/H⋯C (10.2%). nih.gov These interactions are visualized as bright-red spots on the Hirshfeld surface mapped over dnorm. nih.gov

The analysis of a biphenyl (B1667301) tetrazole derivative, 2'-[1-(2-Fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde, also employs Hirshfeld surfaces to understand inter-contact interactions within the crystal structure. scirp.orgresearchgate.net The study of intermolecular interactions in crystals of tetrazole derivatives is a common application of Hirshfeld surface analysis. researchgate.net

Table 1: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Azido and Tetrazole Compounds

| Contact Type | 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole (%) | 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione (%) |

| H···H | 31.5 | 14.6 |

| N···H/H···N | 19.2 | 21.9 |

| O···H/H···O | 14.5 | - |

| N···C/C···N | 10.9 | - |

| C···H/H···C | 10.2 | 9.5 |

| C···C | 5.2 | - |

| O···N/N···O | 4.0 | - |

| O···C/C···O | 2.4 | - |

| N···N | 2.1 | - |

| S···H/H···S | - | 21.1 |

| F···H/H···F | - | 11.8 |

Prediction of Molecular Geometries and Conformations

Computational methods, particularly density functional theory (DFT), are instrumental in predicting the most stable molecular geometries and conformations of azido-1H-tetrazole and related systems. These calculations are crucial for understanding the molecule's structure and reactivity.

For azido-azole compounds, the B3LYP method with the 6-311++G** basis set has been shown to provide stable molecular geometries that are in good agreement with experimental data. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectra confirms that these geometries correspond to true local energy minima on the potential energy surface. researchgate.netrsc.org

Studies on the isomerization of azidoazomethine to 1H-tetrazole using ab initio calculations with an STO-3G basis set indicate that the reaction proceeds through a planar cyclization path. sciencemadness.org The heavy atoms remain in the same plane throughout the process. sciencemadness.org

In the case of 1-benzyl-5-amino-1H-tetrazole, DFT calculations at the PBE1PBE/6-311G** level support a non-coplanar conformation between the tetrazole and benzyl (B1604629) rings. academie-sciences.fr The calculated dihedral angle of 164.5° is comparable to the experimentally measured angle of 103.0°. academie-sciences.fr

For 5-vinyl-1H-tetrazole, computational studies help in understanding its three-dimensional structure and dynamic behavior. mdpi.com Rotameric studies using DFT can identify different conformational minima and the energy barriers for rotation around the inter-ring bond, providing insights into conformational flexibility.

Computational Design Principles for High-Nitrogen Systems

Computational chemistry plays a pivotal role in the design of novel high-nitrogen systems, including those based on the azido-1H-tetrazole framework. These methods allow for the prediction of key properties, guiding the synthesis of new energetic materials.

Prediction of Heats of Formation via Isodesmic Reactions

Isodesmic reactions are a computational tool used to accurately predict the heats of formation (HOF) of molecules. This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

The gas-phase HOF for various energetic compounds, including those with tetrazole and azido groups, can be calculated using isodesmic reactions. scielo.brias.ac.in For instance, the HOF of 1,4-dimethyl-3-azido-5-nitro-1,2,4-triazolium has been determined using this approach. scispace.com The process involves calculating the enthalpy of the isodesmic reaction at a specific temperature (e.g., 298 K) and using the known experimental HOF of the other species in the reaction to determine the HOF of the target compound. scielo.br The solid-state enthalpy of formation can then be estimated by subtracting the heat of sublimation, which can be approximated using Trouton's rule. rsc.org For energetic salts, the HOF is often calculated using a Born-Haber cycle. rsc.orgpsu.edu

Table 2: Calculated Gas-Phase Heats of Formation (ΔfH°(g)) for Selected High-Nitrogen Compounds

| Compound | Method | Calculated ΔfH°(g) (kJ/mol) |

| N14 | Isodesmic Reaction | 2142.17 |

| N18 | Isodesmic Reaction | 2959.60 |

Data sourced from theoretical studies on novel high-nitrogen explosives. scielo.br

Assessment of Stability from Frontier Orbital Energies

The stability of high-nitrogen compounds can be assessed by examining their frontier molecular orbitals: the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability.

A larger HOMO-LUMO gap generally signifies higher kinetic stability, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.commdpi.comacs.org For a series of designed tetrazole-based high-nitrogen compounds, the ΔE values were calculated to assess their relative stability. mdpi.com The study found that substituents with more hydrogen atoms and less energetic groups tend to increase the stability of the compounds. mdpi.com

The frontier orbital energies can also predict the stability order of a series of compounds. For example, the stabilities of several azide-azole compounds were predicted to decrease in the order: 5-azido-1H-tetrazole > 3-azide-1,2,4-triazole > azido-pentazole > 2-azido-1,3-imidazole. researchgate.net

Table 3: Calculated HOMO, LUMO, and Energy Gaps (ΔE) for a Series of Designed Tetrazole-Based Compounds

| Compound Series | ΔE Range (eV) | Most Stable Compound (Highest ΔE) | Least Stable Compound (Lowest ΔE) |

| A (one substituent) | 4.04 - 4.76 | A8 | A1 |

| B (two substituents) | 3.76 - 4.76 | B4 | B3 |

| C (three substituents) | 3.61 - 4.50 | C3 | C1 |

Data adapted from a computational study on tetrazole-based high-nitrogen systems. mdpi.com

Reactivity and Derivatization Strategies of Azido 1h Tetrazol

Click Chemistry and Cycloaddition Reactions

The azide (B81097) group of azido-1H-tetrazole and its derivatives is a prime candidate for 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry." These reactions are known for their high efficiency, selectivity, and mild reaction conditions.

The most prominent cycloaddition is the Huisgen [3+2] cycloaddition between an azide and a terminal or internal alkyne to form a 1,2,3-triazole ring. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and regioselective, yielding 1,4-disubstituted triazoles. Current time information in Bangalore, IN. For instance, 5-azido-N-(propan-2-ylidene)-1H-tetrazole has been successfully used in Cu(I)-catalyzed click reactions with terminal alkynes bearing electron-withdrawing groups. mdpi.com The reaction conditions can be tuned; using CuI and 2,6-lutidine as catalysts allows the reaction to proceed even with alkynes containing electron-donating groups. mdpi.com This reactivity is not limited to simple alkynes; C-6 azidopurine nucleosides, which exist in an equilibrium with their tetrazolo tautomers, readily undergo Cu-catalyzed click reactions to yield C-6 triazolyl products. Current time information in Bangalore, IN.

Another significant [3+2] cycloaddition reaction involves the interaction of azides with nitriles to form tetrazole rings. This reaction is fundamental to the synthesis of many 5-substituted-1H-tetrazoles. rsc.orgdntb.gov.ua The process can be catalyzed by various metal salts, such as those of cobalt(II) or copper(II), under homogeneous or heterogeneous conditions. rsc.orgdntb.gov.uanih.gov The mechanism can be complex, with theoretical studies suggesting a nitrile activation step leading to an imidoyl azide, which then cyclizes. acs.org The scope of this reaction is broad, accommodating a wide variety of aryl and alkyl nitriles. dntb.gov.ua

Furthermore, the azide group can react with other dipolarophiles. For example, 1-azido-1,1,2,2-tetrafluoroethane undergoes [3+2] cycloaddition with primary amines to afford 5-difluoromethyl tetrazoles. rsc.orgresearchgate.net This proceeds through the nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by elimination and cyclization. rsc.orgresearchgate.net

Table 1: Examples of Cycloaddition Reactions with Azido-Tetrazole Derivatives

| Azide Reactant | Dipolarophile | Catalyst/Conditions | Product Type | Ref |

| 5-azido-N-(propan-2-ylidene)-1H-tetrazole | Terminal alkynes (e.g., CF₃C≡CH) | CuSO₄·5H₂O, Na ascorbate | 5-(1,2,3-triazol-1-yl)tetrazole | mdpi.com |

| C-6 Azidopurine nucleosides | Phenylacetylene | CuSO₄, Na ascorbate | C-6 Triazolyl purine (B94841) nucleoside | Current time information in Bangalore, IN. |

| Sodium Azide | Organonitriles (e.g., Benzonitrile) | Co(II) complex or CuSO₄·5H₂O | 5-substituted-1H-tetrazole | rsc.orgdntb.gov.ua |

| 1-Azido-1,1,2,2-tetrafluoroethane | Primary amines | Triethylamine | 5-Substituted N-tetrafluoroethyltetrazole | rsc.orgresearchgate.net |

Substitution and Functionalization Reactions

A key strategy in the field of energetic materials is the introduction of nitro (-NO₂) or nitramino (-NHNO₂) groups to a heterocyclic core to increase density, oxygen balance, and heat of formation. Azido-tetrazoles are important precursors in this area.

The nitration of amino-substituted azidotetrazoles is a common method. For example, 1-amino-5-azidotetrazole can be nitrated to produce 1-nitrimino-5-azidotetrazole, a compound that combines two powerful energetic functionalities on a single tetrazole scaffold. uni-muenchen.de Similarly, the nitration of 1-(2-aminoethyl)-1H-tetrazol-5-amine can lead to the introduction of nitro groups onto the tetrazole ring system. mdpi.com The synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole is achieved through the nitration of 5-nitro-2-hydroxymethyl-tetrazole, demonstrating the incorporation of both nitro and nitrate (B79036) ester groups. nih.gov

These energetic groups significantly influence the properties of the resulting compounds. For instance, the introduction of a nitroamino group into a tetrazole structure was found to increase the density and detonation velocity, although it could also decrease thermal stability. rsc.org The combination of azido (B1232118) and nitrimino groups on a tetrazole ring results in highly energetic materials. uni-muenchen.de The synthesis of such compounds often involves multi-step procedures, starting from commercially available chemicals and proceeding through amination and subsequent nitration. uni-muenchen.dersc.org

Alkylation and acylation reactions provide pathways to further derivatize the azido-1H-tetrazole scaffold, modifying its properties and enabling the construction of more complex molecules.

Alkylation of the tetrazole ring is a common strategy. For 5-substituted-1H-tetrazoles, alkylation can occur at either the N1 or N2 position of the tetrazole ring, often resulting in a mixture of isomers. nih.gov A method for the preferential formation of 2,5-disubstituted tetrazoles involves the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines. acs.orgnih.gov Functionalization of one of the ring nitrogen atoms by inserting groups like azidoethyl or methyl has been used to tune the sensitivity of energetic materials based on 5-azido- and 5-nitraminotetrazoles. nih.gov For instance, 5-azidotetrazole can be methylated to yield both 5-azido-1-methyl-tetrazole and 5-azido-2-methyl-tetrazole. nih.gov

Acylation of the tetrazole ring is also a known transformation. The reaction of 1H-tetrazoles with acyl halides can lead to N-acylated tetrazoles. beilstein-journals.org This can sometimes be a degradative pathway, as the resulting N-acetyltetrazole can lose nitrogen to form a nitrilimine intermediate. beilstein-journals.org However, acylation is also used constructively. The Ugi-azide reaction, a multicomponent reaction that forms 1,5-disubstituted tetrazoles, can be followed by an N-acylation step in a one-pot process to generate N-acylated tetrazole products. researchgate.net

Formation of Bridged and Polycyclic Azido Tetrazole Structures

Connecting two or more azidotetrazole units through a linker or fusing the tetrazole ring to another heterocyclic system are advanced strategies to create high-nitrogen compounds with specific properties.

Bridged bis-tetrazole structures are of significant interest in energetic materials research. These compounds are often synthesized by reacting a suitable bis-electrophile with a tetrazolate salt. For example, nitrazapropane-bridged tetrazoles and trinitrazaheptane-bridged tetrazoles have been synthesized via a one-step Finkelstein reaction. researchgate.net Another approach involves the oxidative azo coupling of 2-amino-5-azidotetrazole to form 2,2′-Azobis(5-azidotetrazole), a binary C₂N₁₆ compound with an extremely high nitrogen content. acs.org Such bridged compounds can exhibit enhanced thermal stability and detonation performance compared to their monomeric counterparts. rsc.org

The formation of polycyclic systems often relies on the intramolecular cyclization of a suitably positioned azide group or the reaction of a diazido precursor. For instance, 2,4-diazidopyrido[3,2-d]pyrimidine undergoes nucleophilic aromatic substitution followed by an intramolecular azide-nitrile cycloaddition (via the azide-tetrazole equilibrium) to form fused 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. mdpi.com The azide-tetrazole tautomerism plays a crucial role, as the tetrazole acts as an electron-withdrawing group, activating the pyrimidine (B1678525) system for the second nucleophilic attack. mdpi.com

Table 2: Examples of Bridged and Polycyclic Azido-Tetrazole Derivatives

| Compound Type | Synthetic Strategy | Key Precursor(s) | Resulting Structure | Ref |

| Bridged Bis-tetrazole | Oxidative Azo Coupling | 2-Amino-5-azidotetrazole | 2,2′-Azobis(5-azidotetrazole) | acs.org |

| Bridged Bis-tetrazole | Finkelstein Reaction | 1,3-dichloro-2-nitrazapropane, Potassium tetrazolate | 1,3-bis-tetrazolylnitrazapropane | researchgate.net |

| Fused Polycyclic | SNAr and Intramolecular Cyclization | 2,4-Diazidopyrido[3,2-d]pyrimidine, Nucleophiles | Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidine | mdpi.com |

Azide-Tetrazole Equilibrium Steering Factors in Reactivity

A fundamental aspect governing the reactivity of many azido-heterocycles, including azido-1H-tetrazole derivatives, is the valence tautomerism between the open-chain azide form and the cyclic tetrazole form. This azide-tetrazole equilibrium can significantly influence the course and outcome of chemical reactions.

The position of this equilibrium is sensitive to several factors:

Solvent Polarity: The tetrazole tautomer is generally more polar than the azide form. Consequently, polar solvents tend to stabilize the tetrazole isomer, shifting the equilibrium in its favor. mdpi.comnih.gov In contrast, less polar solvents favor the azido tautomer. mdpi.com

Temperature: An increase in temperature typically shifts the equilibrium toward the azido form, as the ring-opening process is often entropically favored. mdpi.com

Electronic Effects of Substituents: The electronic nature of substituents on the heterocyclic ring has a profound impact. Electron-withdrawing groups attached to the ring tend to stabilize the tetrazole form. mdpi.comrsc.org Conversely, electron-donating groups can favor the open-chain azide tautomer. rsc.orgacs.org

Steric Effects: Steric hindrance from bulky substituents can disfavor the formation of the planar, fused tetrazole ring, thereby shifting the equilibrium towards the more flexible azide isomer. rsc.org

This equilibrium directly steers the reactivity. For a reaction that specifically requires the azide group, such as the CuAAC "click" reaction, the reaction will only proceed if there is a sufficient concentration of the azide tautomer available. mdpi.comnih.gov However, even if the tetrazole form predominates at equilibrium, the reaction can still proceed to completion. As the azide form is consumed by the reaction, the equilibrium shifts (in accordance with Le Châtelier's principle) to generate more of the reactive azide tautomer, eventually leading to the complete consumption of the starting material. nih.gov This principle is elegantly demonstrated in the successful click reactions of C-6 azidopurine nucleosides, where the tetrazolyl isomer is the major species in solution. nih.gov Conversely, if the goal is a reaction at a different position on the heterocycle, the predominance of the less reactive tetrazole tautomer can be used to protect the azide functionality. rsc.org

Coordination Chemistry of Azido 1h Tetrazol and Its Derivatives As Ligands

Ligand Design and Synthesis Based on Tetrazole Moieties

The design and synthesis of ligands incorporating tetrazole moieties are of significant interest due to the versatile coordination capabilities of the tetrazole ring, which is instrumental in the development of novel functional materials. capes.gov.br The high nitrogen content of the tetrazole ring and the capacity of the corresponding tetrazolate anion to coordinate with metal ions via its four nitrogen atoms make it a highly desirable component in coordination chemistry. mdpi.commdpi.com A prevalent and efficient method for the synthesis of tetrazole-containing ligands is the [2+3] cycloaddition reaction between an azide (B81097) and an organonitrile. mdpi.com This synthetic route is frequently employed for the in situ generation of tetrazolate ligands during the formation of coordination networks under hydrothermal or solvothermal conditions. mdpi.com

A key aspect of ligand design is the incorporation of specific functional groups onto the tetrazole ring or a supporting backbone structure. This functionalization is a strategic approach to modulate the properties of the resulting coordination compounds. For example, ligands such as 1-(azidomethyl)-5H-tetrazole have been intentionally synthesized to serve as building blocks for highly energetic coordination compounds. nih.gov The synthesis of such specialized ligands may involve multi-step reaction pathways, such as the conversion of 2-chloroethylamine (B1212225) hydrochloride to 1-azidoethyl-5H-tetrazole. researchgate.net The strategic functionalization of the tetrazole at the N1 or N2 positions with various groups—including alkyls, azidoalkyls, or moieties containing other donor atoms—provides a means to fine-tune the electronic and steric characteristics of the ligand. These modifications, in turn, have a determining effect on the coordination behavior and the dimensionality of the resulting metal complex. capes.gov.brnih.gov

The creation of bifunctional or polytopic ligands that feature tetrazole units is a fundamental strategy for the construction of coordination polymers with predetermined topologies. arkat-usa.org For instance, ligands like 1,2-bis(tetrazol-1-yl)ethane have been successfully utilized in the synthesis of coordination polymers with three-dimensional structures. arkat-usa.org The flexibility or rigidity of the spacer unit that connects the tetrazole groups is a critical design parameter that significantly influences the final architecture of the coordination polymer. acs.org

A summary of synthetic methods for creating tetrazole-based ligands is provided in the table below.

| Ligand Type | Synthetic Method | Precursors | Key Features |

| 5-substituted-1H-tetrazoles | [2+3] Cycloaddition | Organonitriles, Sodium Azide | A versatile method that allows for in situ synthesis. mdpi.com |

| 1-Azidoalkyl-5H-tetrazoles | Multi-step synthesis | e.g., 2-chloroethylamine hydrochloride, sodium azide | This method introduces an additional energetic functional group into the ligand. nih.govresearchgate.net |

| Bis(tetrazol-1-yl)alkanes | Reaction with inorganic salts | 1,2-bis(tetrazol-1-yl)ethane, metal halides | This approach creates bridging ligands suitable for forming coordination polymers. arkat-usa.org |

| Tetrazole aldehydes | Passerini three-component reaction | Isocyanides, aldehydes, carboxylic acids | This reaction provides versatile building blocks for constructing more complex molecular structures. beilstein-journals.org |

Metal Complexation with Azido (B1232118) Tetrazolates

The synthesis of coordination compounds that incorporate both azido and tetrazolate ligands is a prominent field of study, with a particular focus on the development of energetic materials and magnetic complexes. nih.govub.edu These compounds are generally synthesized through self-assembly processes conducted under hydrothermal or solvothermal conditions. In a typical synthesis, metal salts, a tetrazole-based ligand (or its nitrile precursor along with an azide source), and an azide salt such as sodium azide are reacted in an appropriate solvent. ub.eduresearchgate.net The specific reaction conditions—including temperature, pH, and the stoichiometric ratios of the reactants—are critical parameters that dictate the final structure of the resulting coordination compound. ub.edunih.gov

As an illustration, two distinct copper(II) coordination polymers, [Cu(tz)(N3)]n and [Cu(tz)(N3)(NH3)2]n (where tz = tetrazolate), have been synthesized by reacting copper(II) chloride, 1H-tetrazole, and sodium azide under varied conditions. ub.edu The first compound was obtained through hydrothermal synthesis, whereas the second was formed in an ammonia (B1221849) solution at room temperature, underscoring the profound impact of the reaction medium on the product's structure. ub.edu In a similar vein, energetic coordination compounds of 3d metals such as Mn, Fe, Cu, and Zn have been prepared by reacting the corresponding metal salts with 1-(azidomethyl)-5H-tetrazole in an aqueous solution at elevated temperatures. nih.gov

The in situ synthesis of the tetrazole ligand from a nitrile and an azide is another widely used strategy. In certain instances, the azide source, such as NaN3, can fulfill a dual function by acting as both a reactant for the formation of the tetrazole ring and as a co-ligand in the final coordination complex. researchgate.net

Both the tetrazolate and azide ligands are recognized for their diverse coordination modes, a characteristic that significantly contributes to the structural variety observed in the resulting coordination compounds. ub.edursc.org The tetrazolate anion is capable of coordinating to metal centers in multiple ways, functioning as a monodentate, bidentate, or multidentate bridging ligand. arkat-usa.org It can bind through any of the four nitrogen atoms of the tetrazole ring (N1, N2, N3, N4), which facilitates the formation of a wide range of polymeric structures. arkat-usa.org For example, in the [Cu(tz)(N3)]n complex, the tetrazolate ligand is 3-connected, bridging three different copper(II) centers, while in [Cu(tz)(N3)(NH3)2]n, it is 2-coordinated. ub.edu

The azide ligand (N3-) is a versatile bridging unit that exhibits two primary coordination modes: the end-on (EO or μ-1,1) mode and the end-to-end (EE or μ-1,3) mode. ub.edursc.org The specific coordination mode adopted by the azide ligand has a significant influence on the magnetic properties of the resulting complex. ub.edu In the [Cu(tz)(N3)]n polymer, the azide ligands display an end-on bridging mode. In contrast, in the [Cu(tz)(N3)(NH3)2]n structure, they adopt an end-to-end bridging arrangement. ub.edu The combination of these varied coordination possibilities for both the tetrazolate and azide ligands enables the construction of intricate and diverse network architectures.

The following table provides a summary of the coordination modes.

| Ligand | Coordination Mode | Description | Example Complex |

| Tetrazolate (tz) | 3-connected | Bridges three metal centers. | [Cu(tz)(N3)]n ub.edu |

| Tetrazolate (tz) | 2-coordinated | Bridges two metal centers. | [Cu(tz)(N3)(NH3)2]n ub.edu |

| Azide (N3-) | End-on (EO, μ-1,1) | Both terminal nitrogen atoms coordinate to the same metal center, or it bridges two metal centers from the same nitrogen atom. | [Cu(tz)(N3)]n ub.edu |

| Azide (N3-) | End-to-end (EE, μ-1,3) | The two terminal nitrogen atoms coordinate to two different metal centers. | [Cu(tz)(N3)(NH3)2]n acs.orgub.edu |

Structural Diversity in Coordination Polymers

The combination of metal ions with azido and tetrazolate ligands gives rise to a remarkable structural diversity in the resulting coordination polymers, with architectures spanning from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. arkat-usa.orgrsc.org This structural variety is a direct outcome of the versatile coordination modes of the ligands, the inherent coordination preferences of the metal center, and the significant influence of the reaction conditions. acs.orgub.edu

For example, the reaction of Co(II) with 1,2-(tetrazole-1-yl)ethane and azide ions produced three distinct compounds with structures that varied from 1D chains to 2D layers and a 3D network, depending on the stoichiometric ratio of the reactants. acs.org In one of these structures, end-to-end azido bridges form 1D Co(II) chains, which are subsequently linked by the bis-tetrazole ligand to create a 2D layer. acs.org In another structure, the azido ligands form a 2D (4,4) layer, while the tetrazole ligand functions as a terminal group that separates these layers. acs.org

The topology of the resulting network can be systematically described using specific symbols. For instance, the [Cu(tz)(N3)]n complex exhibits a 3D framework with a 3-connected srs (SrSi2)-type net, whereas [Cu(tz)(N3)(NH3)2]n possesses a 4-connected cds (CdSO4)-type net. ub.edu The dimensionality and topology of the coordination polymer are not solely determined by the primary coordination bonds; they can also be significantly influenced by supramolecular interactions.

Supramolecular Interactions in Azido Tetrazole Coordination Networks

Supramolecular interactions, with a particular emphasis on hydrogen bonds, play a pivotal role in the self-assembly process and the final architecture of azido tetrazole coordination networks. acs.orgpsu.edu These non-covalent forces are capable of linking lower-dimensional motifs, such as 1D chains or 2D layers, into higher-dimensional supramolecular structures. rsc.orgpsu.edu

Influence of Ligand Functionalization on Coordination Behavior

The functionalization of the tetrazole ligand is a highly effective strategy for tuning its coordination behavior and, as a result, the properties of the final metal complexes. nih.govresearchgate.net The introduction of different functional groups can modify the ligand's steric hindrance, electronic properties, and its capacity to form hydrogen bonds. These modifications, in turn, influence the coordination geometry, dimensionality, and physicochemical properties of the resulting compound. nih.govd-nb.info

For example, shortening the alkyl chain in 1-(azidoalkyl)-5H-tetrazoles from an ethyl to a methyl group yields 1-(azidomethyl)-5H-tetrazole (AzMT), a ligand that forms exceptionally sensitive energetic coordination compounds. nih.gov This demonstrates how a subtle alteration in the ligand's structure can dramatically impact the properties of the complex. In a series of copper(II) azide complexes with 1-alkyl-5H-tetrazoles, it was observed that elongating the alkyl chain from a methyl to an ethyl, and subsequently to a propyl group, led to a decrease in the friction sensitivity of the energetic complexes. d-nb.info

Furthermore, the introduction of functional groups can lead to different coordination modes. A study on nickel(II) complexes with a series of functionalized tetrazole derivatives demonstrated that the ligands coordinated in a monodentate fashion through the N3 atom of the tetrazole ring. researchgate.net The electronic nature of the substituents on the ligand was also found to influence the electrochemical behavior of the resulting nickel(II) complexes. researchgate.net

The table below illustrates the effect of ligand functionalization on the properties of the complex.

| Ligand | Functional Group | Metal Ion | Effect on Complex Properties |

| 1-(Azidomethyl)-5H-tetrazole | Azidomethyl | Cu(II), Mn(II), Fe(II), Zn(II) | Forms highly sensitive energetic coordination compounds. nih.gov |

| 1-Alkyl-5H-tetrazoles | Methyl, Ethyl, Propyl | Cu(II) | Longer alkyl chains decrease the friction sensitivity of the complex. d-nb.info |

| Functionalized 5-mercapto-1H-tetrazoles | Various substituents | Ni(II) | Influences the electrochemical behavior of the complexes. researchgate.net |

Applications in Advanced Materials Science Research

Environmental Chemistry Research Applications of Azido-1H-tetrazole

The inherent chemical characteristics of the tetrazole ring, a core component of Azido-1H-tetrazole, have prompted exploratory research into its applications within environmental chemistry. The high nitrogen content and the presence of lone pair electrons on the nitrogen atoms of the tetrazole ring suggest its potential as a ligand for coordinating with various species, including metal ions. This has led to investigations into its utility in areas such as heavy metal remediation and broader water treatment strategies. While research directly involving Azido-1H-tetrazole is nascent, studies on related tetrazole-containing materials provide a foundational understanding of its potential environmental applications.

Heavy Metal Ion Removal Strategies

The tetrazole moiety is recognized as an effective metal chelator, a property that is being explored for the removal of toxic heavy metal ions from aqueous solutions nih.gov. The nitrogen atoms in the tetrazole ring can donate lone pairs of electrons to form stable coordination complexes with metal ions, effectively sequestering them from the environment. This chelating ability forms the basis for the development of novel sorbents and filtering materials.

Research has demonstrated the efficacy of polymers and resins functionalized with tetrazole derivatives for extracting a range of heavy metals. For instance, a sorbent material incorporating tetrazole fragments has been successfully developed for the extraction of several divalent and trivalent metal ions, including Eu³⁺, Cd²⁺, Pb²⁺, Cu²⁺, and Sr²⁺ researchgate.net. The ability of these materials to bind with a variety of metals highlights the versatility of the tetrazole functional group in remediation applications.

Furthermore, the concept of using tetrazoles as components in advanced filtering materials is being considered for the purification of biological fluids from heavy metal contamination, indicating the potential for broader applications in water purification arkat-usa.org. The development of such materials leverages the strong and stable complexes that tetrazoles form with metal cations.

| Heavy Metal Ion | Chemical Symbol | Charge | Relevant Research Finding |

|---|---|---|---|

| Europium | Eu | +3 | Successfully extracted using a tetrazole-containing sorbent researchgate.net. |

| Cadmium | Cd | +2 | Effectively removed from aqueous solutions by tetrazole-functionalized materials researchgate.net. |

| Lead | Pb | +2 | Demonstrated high affinity for tetrazole-based sorbents researchgate.net. |

| Copper | Cu | +2 | Shows strong complexation with tetrazole-containing polymers researchgate.net. |

| Strontium | Sr | +2 | Can be sequestered by sorbents with tetrazole fragments researchgate.net. |

Water Treatment Research

The potential applications of tetrazole-based compounds extend to general water treatment, addressing a wider range of contaminants beyond heavy metals researchgate.net. The ability of the tetrazole ring to act as a versatile ligand is a key factor in this area of research researchgate.net. By incorporating tetrazole moieties into larger polymer structures, materials can be designed to selectively bind with and remove various pollutants from water.

An area of interest is the synthesis of tetrazole-containing polymers in aqueous media, which aligns with the principles of green chemistry. Patents describing the water-based synthesis of polyvinyl(tetrazoles) suggest a move towards more environmentally friendly production methods for materials intended for water treatment applications google.comgoogle.com. This approach minimizes the use of hazardous organic solvents, which is a significant consideration for technologies aimed at environmental remediation.

Moreover, the development of derivatives such as tetrazole-functionalized chitosan (B1678972) demonstrates the potential for creating biocompatible and biodegradable materials for water treatment mdpi.com. Chitosan, a natural polymer, when modified with tetrazole groups, can exhibit enhanced properties for capturing pollutants. The fact that these materials can be effective in aqueous environments underscores their suitability for water treatment processes mdpi.com. Research in this domain is ongoing, with a focus on designing stable, efficient, and sustainable tetrazole-based materials for a variety of water purification challenges.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing azido-1H-tetrazole derivatives, and how can purity be ensured?

- Methodology : Azido-tetrazoles are typically synthesized via cyclization reactions. For example, tetrazole derivatives (e.g., 1H-tetrazol-5-yl compounds) can be synthesized by stirring crude tetrazole at 0–5 °C for 15 minutes, followed by filtration or extraction with CHCl₃. Recrystallization from absolute methanol improves purity, as validated by analytical data (±0.3% for C, H, N) and NMR spectroscopy .

- Key Considerations : Temperature control during synthesis is critical to avoid decomposition. Use CDCl₃ for extracting reaction mixtures to enable direct ^1H NMR analysis of azido compounds .

Q. How can azido impurities in pharmaceuticals (e.g., sartan drugs) be quantitatively analyzed?

- Methodology : LC-MS/MS is the gold standard for detecting azido impurities like AZBT (5-(4'-azidomethyl-biphenyl-2-yl)-1H-tetrazole). The Korean MFDS guidelines recommend using a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and monitoring transitions like m/z 335 → 251 .

- Validation : Ensure method sensitivity (LOQ < 1 ppm) and specificity, as azido impurities are genotoxic and linked to drug recalls (e.g., valsartan, irbesartan) .

Advanced Research Questions

Q. How does solvent polarity influence the azido-tetrazole tautomeric equilibrium in purine derivatives?

- Methodology : Use ^1H NMR to monitor chemical shifts of H–2 and H–8 protons. In DMSO-d₆, 6-azidopurine exists exclusively as the tetrazolyl isomer, while azido forms emerge only under acidic conditions (e.g., trifluoroacetic acid). Solvent polarity stabilizes the tetrazolyl tautomer due to dipole interactions .

- Key Data : In CDCl₃, the tetrazolyl isomer’s H–2 resonance appears at ~9.7–10 ppm, whereas the azido tautomer’s H–2 is ~9.1–9.2 ppm. NOESY correlations between H–1′ and H–8 confirm tautomeric ratios .

Q. What strategies enhance the thermal stability of azido-tetrazole-based energetic materials?

- Methodology : Incorporate nitrogen-rich backbones (e.g., bistetrazolate salts). For example, di(1H-tetrazol-5-yl)methanone oxime exhibits high thermal stability (>200 °C) due to extensive hydrogen bonding and π-stacking .

- Synthesis : React 5-aminotetrazole with cyanogen azide to form C–N linked bistetrazolates. Characterize stability via DSC and TGA, ensuring decomposition temperatures exceed application thresholds .

Q. How can azido-tetrazoles be safely handled in laboratory settings?

- Safety Protocols : Use tightly sealed goggles, nitrile gloves, and fume hoods. Avoid skin/eye contact due to potential mutagenicity. For large-scale reactions, employ self-contained respiratory devices .

- Waste Management : Neutralize azido residues with sodium nitrite/acidic solutions to prevent explosive hazards .

Methodological Challenges and Solutions

Q. Why do discrepancies arise in azido-tetrazole characterization across studies, and how can they be resolved?

- Root Cause : Tautomeric equilibria and solvent-dependent isomerization (e.g., benzo[4,5]thiazolo[3,2-d]tetrazole ⇌ 2-azidobenzo[d]thiazole) lead to inconsistent NMR/X-ray data. For example, CDCl₃ shifts the equilibrium to a 1.8:1 ratio of tetrazolyl:azido forms .

- Resolution : Standardize solvent conditions and use X-ray crystallography to confirm solid-state structures. For dynamic systems, employ variable-temperature NMR .

Q. What computational methods predict the reactivity of azido-tetrazoles in click chemistry applications?

- Approach : Density Functional Theory (DFT) calculates activation energies for azide-alkyne cycloadditions. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

- Validation : Compare computed reaction pathways with experimental kinetics (e.g., CuAAC reaction rates) .

Emerging Applications

Q. How are azido-tetrazoles being utilized in DNA-based materials and hydrogels?

- Innovation : Azido-modified DNA strands enable "clickable" hydrogels via Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC). Applications include drug delivery systems, where azido tags allow precise functionalization .

- Synthesis : Amplify azido-DNA using PCR, then crosslink with alkyne-functionalized polymers. Characterize hydrogel porosity via SEM .

Q. Can azido-tetrazoles serve as neuroprotective agents?

- Evidence : Triazolbenzo[d]thiazoles (e.g., compound 22) exhibit neuroprotection by inhibiting oxidative stress pathways. Synthesize via CuAAC from 2-azidobenzo[d]thiazole and alkynes, then validate efficacy in SH-SY5Y cell models .

Data Contradictions and Consensus

- Tautomer Stability : While reports tetrazolyl dominance in DMSO, notes solvent-dependent equilibria. Consensus: Polar aprotic solvents favor tetrazolyl forms; nonpolar solvents stabilize azido tautomers .

- Analytical Limits : LC-MS/MS detects AZBT at 1 ppm, but inter-lab variability exists. Standardize using isotopically labeled internal standards (e.g., AZBT-d₆) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.